2-Amino-5-isopropoxybenzonitrile is an organic compound characterized by the presence of an amino group and an isopropoxy substituent on a benzonitrile framework. Its chemical formula is and it has a molecular weight of 202.24 g/mol. The compound features a benzene ring substituted with both an amino group at the second position and an isopropoxy group at the fifth position, along with a nitrile group attached to the benzene ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.
Research indicates that compounds similar to 2-amino-5-isopropoxybenzonitrile exhibit various biological activities, including:
The synthesis of 2-amino-5-isopropoxybenzonitrile can be achieved through several methods:
2-Amino-5-isopropoxybenzonitrile has potential applications in:
Interaction studies involving 2-amino-5-isopropoxybenzonitrile focus on its binding affinities with biological targets, such as enzymes or receptors. These studies often utilize techniques like:
Preliminary findings suggest that its structure allows for favorable interactions within active sites of enzymes involved in metabolic pathways.
Several compounds share structural similarities with 2-amino-5-isopropoxybenzonitrile. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3 | 0.93 |
2-Amino-4,5-diethoxybenzonitrile | 696649-30-6 | 0.93 |
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | 950596-58-4 | 0.91 |
2-Amino-5-methoxybenzonitrile | 115661-38-6 | 0.90 |
The uniqueness of 2-amino-5-isopropoxybenzonitrile lies in its specific combination of functional groups (amino and isopropoxy) positioned on the benzonitrile ring, which may confer distinct biological activities not present in other similar compounds. This structural specificity allows for targeted modifications that could enhance therapeutic efficacy or reduce side effects compared to its analogs.